N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-16-6-2-3-7-17(16)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-9-5-4-8-18(19)21/h2-9H,10-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMFKFJFTMWLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the piperazine ring. The ring formation can be achieved through the reaction between a diamine and a sulfonyl chloride under basic conditions. The fluorophenyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the sulfonylethyl chain through a sulfonylation reaction. Finally, the methylbenzamide moiety is added using an amide coupling reaction, often facilitated by coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
- IUPAC Name : N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide
- Molecular Formula : C22H28FN3O4S
- Molecular Weight : 449.5 g/mol
The synthesis typically involves several steps:
- Formation of the Piperazine Derivative : Reaction of 2-fluorophenylamine with piperazine.
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.
- Benzamide Coupling : Coupling with 2-methylbenzoyl chloride to yield the final product.
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) lower than standard antimicrobial agents, indicating superior efficacy .
- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly against human colorectal carcinoma cells (HCT116). Some derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil, suggesting enhanced potency .
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Antimelanogenic Effects : In vitro assays on B16F10 melanoma cells indicated that compounds related to this structure inhibited melanin production without cytotoxicity. Docking studies suggested effective binding modes within the active site of tyrosinase, a key enzyme in melanin synthesis.
- Inflammatory Pathways Modulation : Research has shown that similar piperazine derivatives can modulate inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by excessive inflammation .
Table 2: Summary of Synthesis Steps
| Step Number | Description | Reagents Used |
|---|---|---|
| 1 | Formation of Piperazine Derivative | 2-Fluorophenylamine, Piperazine |
| 2 | Sulfonylation | Sulfonyl chloride, Triethylamine |
| 3 | Benzamide Coupling | 2-Methylbenzoyl chloride |
Mechanism of Action
The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with biological macromolecules. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
JNJ-31020028: A selective brain-penetrant small molecule antagonist of the neuropeptide Y Y2 receptor.
FPMINT: An inhibitor of human equilibrative nucleoside transporters.
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide: A structurally similar compound with different functional groups.
Uniqueness
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a piperazine ring, a fluorophenyl group, and an acetamide moiety, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, molecular targets, and relevant research findings.
Molecular Formula
The molecular formula of this compound is .
Structural Features
- Piperazine Ring : Provides a basic structure that facilitates interaction with various biological targets.
- Fluorophenyl Group : Enhances lipophilicity and binding affinity to receptors.
- Acetamide Moiety : Involved in hydrogen bonding, stabilizing interactions with target molecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Interaction : The compound may interact with G-protein-coupled receptors (GPCRs) or ion channels, influencing neurotransmitter release and signaling pathways.
- Enzyme Inhibition : It has the potential to inhibit enzymes involved in inflammatory processes or cancer progression.
- Pathway Modulation : The compound may modulate signaling pathways related to inflammation, apoptosis, and cell proliferation .
In Vitro Studies
Recent studies have highlighted the compound's efficacy in various biological assays:
- Anticancer Activity : In vitro evaluations have shown that the compound exhibits cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. For instance, it demonstrated significant inhibition of cell proliferation in breast cancer and renal cancer models .
Case Studies
-
Study on Antidepressant Properties :
A study explored the effects of this compound on depression models. The compound showed promise as a selective NK(1) receptor antagonist, which is significant for treating mood disorders. The pharmacokinetic profile indicated good absorption and distribution in vivo . -
Inflammation Model :
Another investigation assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced inflammation in murine models. Results demonstrated a reduction in pro-inflammatory cytokines, supporting its potential therapeutic application in inflammatory diseases .
Q & A
Q. What are the established synthetic routes for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide?
The synthesis typically involves a multi-step process:
- Step 1 : Reacting a piperazine derivative (e.g., 4-(2-fluorophenyl)piperazine) with a sulfonylating agent (e.g., chlorosulfonylethyl intermediate) under reflux in acetonitrile with a base like K₂CO₃ to form the sulfonylpiperazine intermediate .
- Step 2 : Coupling the intermediate with 2-methylbenzamide via nucleophilic substitution or amide bond formation.
- Purification : Flash column chromatography (silica gel, gradients of EtOAc/hexanes) is commonly used to isolate the product .
- Monitoring : Reaction progress is tracked via TLC (silica plates, UV visualization) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.74 ppm for aromatic protons, δ 167.3 ppm for carbonyl carbons) confirm substituent positions and connectivity .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 488.6 [M+H]⁺) validate molecular weight .
- Melting Point Analysis : Consistency with literature values (e.g., 160–165°C) ensures purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for sulfonylpiperazine analogs?
- Variable Substituents : Modify the fluorophenyl group (e.g., 3-Cl, 4-OCH₃) or benzamide moiety to assess effects on target binding .
- Biological Assays : Test analogs in receptor-binding assays (e.g., dopamine D3 or serotonin 5-HT1A) to correlate structural changes with activity .
- Computational Modeling : Use docking software (e.g., AutoDock) to predict interactions with target proteins (e.g., enzymes or GPCRs) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Purity Verification : Re-analyze compounds via HPLC to rule out impurities affecting assay results .
- Stereochemical Analysis : Use chiral chromatography or X-ray crystallography to confirm configurations, as stereoisomers may exhibit divergent activities .
- Assay Optimization : Standardize conditions (e.g., pH, temperature) and validate with positive/negative controls to minimize variability .
Q. How can molecular docking guide the design of derivatives targeting neurological receptors?
- Target Selection : Dock the compound into crystal structures of receptors (e.g., 5-HT1A or D3) to identify key binding residues .
- Binding Affinity Prediction : Calculate ΔG values to prioritize derivatives with stronger interactions.
- Validation : Correlate docking scores with in vitro IC₅₀ values from enzyme inhibition assays .
Q. What methodologies are effective for studying metabolic stability in preclinical models?
Q. Key Considerations for Researchers
- Synthetic Reproducibility : Document reaction conditions (solvent, temperature) meticulously, as minor changes can impact yields .
- Data Transparency : Share raw NMR/MS spectra and crystal structure data (if available) to facilitate cross-study comparisons .
- Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may pose environmental or toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
